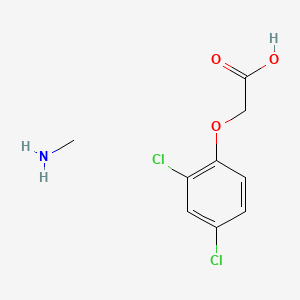
2,4-D methylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2,4-D methylamine salt is synthesized by reacting 2,4-dichlorophenoxyacetic acid with dimethylamine. The reaction typically involves dissolving 2,4-dichlorophenoxyacetic acid in a suitable solvent and then adding dimethylamine under controlled conditions to form the salt . Industrial production methods often involve large-scale reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
2,4-D methylamine salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated phenolic compounds.
Reduction: Reduction reactions can lead to the formation of simpler phenoxy compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-D methylamine salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenoxy herbicides and their environmental impact.
Biology: Researchers use it to study plant physiology and the mechanisms of herbicide action.
Industry: It is widely used in agriculture for weed control in crops like cereals, grass, and turf.
Mechanism of Action
The mechanism of action of 2,4-D methylamine salt involves mimicking the plant hormone auxin. When applied to plants, it disrupts normal growth processes by causing uncontrolled cell division and growth, leading to the death of the plant . The compound is absorbed through the leaves and translocated throughout the plant, affecting various molecular targets and pathways involved in growth regulation .
Comparison with Similar Compounds
2,4-D methylamine salt is often compared with other phenoxy herbicides, such as:
2,4-D ethylhexyl ester: More efficacious but more likely to drift off target.
2,4-D isopropylamine salt: Similar in action but with different solubility and volatility properties.
2,4,5-T (2,4,5-trichlorophenoxyacetic acid): Another phenoxy herbicide but with higher toxicity and environmental concerns. The uniqueness of this compound lies in its balance of efficacy and stability, making it a preferred choice for many applications.
Properties
CAS No. |
51173-63-8 |
|---|---|
Molecular Formula |
C9H11Cl2NO3 |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;methanamine |
InChI |
InChI=1S/C8H6Cl2O3.CH5N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2/h1-3H,4H2,(H,11,12);2H2,1H3 |
InChI Key |
VQWMPJSLLQFUIB-UHFFFAOYSA-N |
Canonical SMILES |
CN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


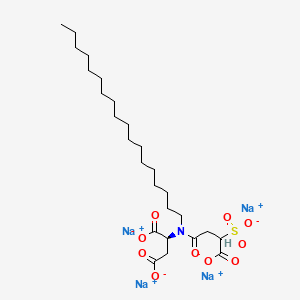
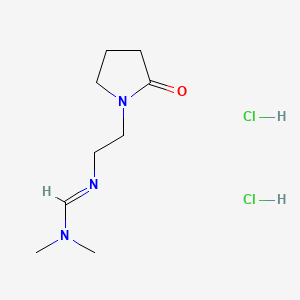
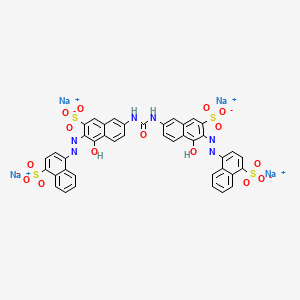
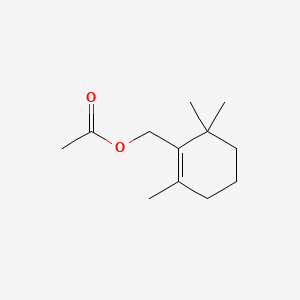
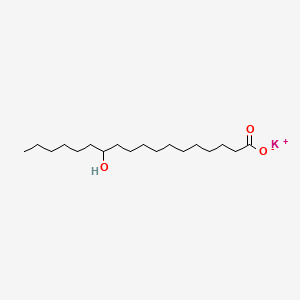
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
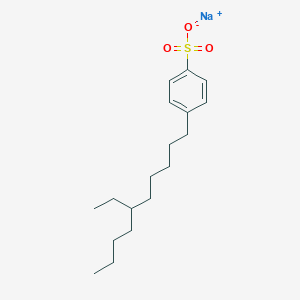
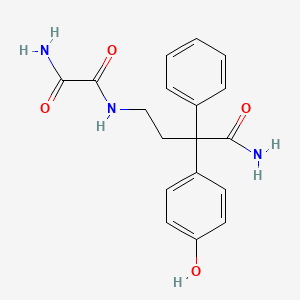
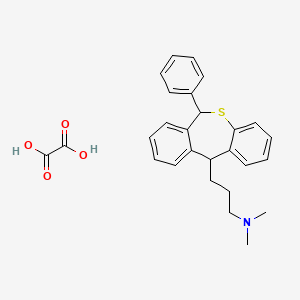
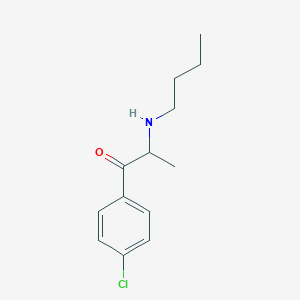
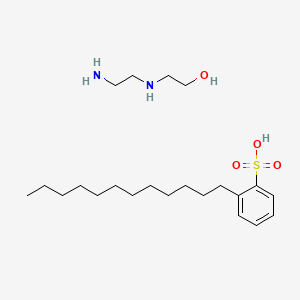
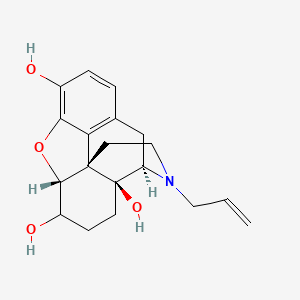
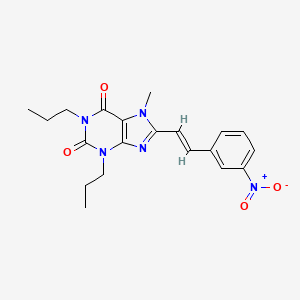
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
